Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate typically involves the reaction of tert-butyl 3-bromobenzoate with 2-methylpyrimidin-4-ylamine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide
- tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
Uniqueness
Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its tert-butyl group and pyrimidinyl moiety contribute to its stability and reactivity, making it a valuable compound in research and industrial applications .
Biological Activity
Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate (CAS Number: 1461708-69-9) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C17H21N3O2
- Molecular Weight: 299.374 g/mol
The compound features a tert-butyl group, a benzoate moiety, and a pyrimidine derivative, which contribute to its unique reactivity and biological interactions.
The biological activity of this compound involves its interaction with specific molecular targets. It has been suggested that the compound can modulate the activity of various enzymes and receptors, leading to diverse biological effects. The precise molecular pathways affected by this compound remain an area of active research.
Biological Activity
Research indicates that this compound may exhibit the following biological activities:
- Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cellular models.
- Enzyme Inhibition: There is evidence that it can inhibit certain enzymes involved in metabolic pathways, which could have implications for therapeutic applications.
- Neuroprotective Effects: Some studies have explored its potential to protect neuronal cells from apoptosis induced by amyloid-beta peptide aggregation, a hallmark of Alzheimer's disease.
In Vivo Studies
While specific in vivo studies on this compound are scarce, related compounds have shown promise in animal models for conditions like Alzheimer's disease. For instance, compounds that share structural similarities have demonstrated significant reductions in amyloid-beta levels in treated groups compared to controls.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-tert-butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide | Contains chloro group | Tyrosine kinase inhibition |
tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | Pyridine instead of pyrimidine | Potential anti-cancer properties |
Properties
IUPAC Name |
tert-butyl 3-[[(2-methylpyrimidin-4-yl)amino]methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-18-9-8-15(20-12)19-11-13-6-5-7-14(10-13)16(21)22-17(2,3)4/h5-10H,11H2,1-4H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXCXNVGNIETBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NCC2=CC(=CC=C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132949 | |
Record name | Benzoic acid, 3-[[(2-methyl-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201132949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-69-9 | |
Record name | Benzoic acid, 3-[[(2-methyl-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461708-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-[[(2-methyl-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201132949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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